molecular formula C18H14N4O3S2 B12390951 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide

Cat. No.: B12390951
M. Wt: 398.5 g/mol
InChI Key: DIHWMXSCKBJTOT-UHFFFAOYSA-N
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Description

Sirt1/2-IN-2 is a compound known for its inhibitory effects on sirtuin 1 and sirtuin 2 enzymes. Sirtuins are a family of NAD±dependent deacetylases that play crucial roles in cellular regulation, including aging, transcription, apoptosis, inflammation, and stress resistance. Sirt1/2-IN-2 has garnered significant interest due to its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sirt1/2-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a core structure through a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of Sirt1/2-IN-2 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Sirt1/2-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Sirt1/2-IN-2 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of sirtuin enzymes and their role in various biochemical pathways.

    Biology: Investigated for its effects on cellular processes such as aging, apoptosis, and stress response.

    Medicine: Explored for its potential therapeutic applications in treating cancer, neurodegenerative diseases, and metabolic disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin enzymes

Mechanism of Action

Sirt1/2-IN-2 exerts its effects by inhibiting the activity of sirtuin 1 and sirtuin 2 enzymes. These enzymes are involved in the deacetylation of lysine residues on histone and non-histone proteins, which regulates gene expression and various cellular processes. By inhibiting these enzymes, Sirt1/2-IN-2 can modulate pathways related to aging, apoptosis, and stress response, making it a valuable compound for therapeutic research .

Comparison with Similar Compounds

Uniqueness: Sirt1/2-IN-2 is unique due to its dual inhibitory effects on both sirtuin 1 and sirtuin 2, making it a versatile tool for studying the combined roles of these enzymes in various biological processes. This dual inhibition provides a broader scope of applications compared to compounds that selectively inhibit only one sirtuin enzyme .

Properties

Molecular Formula

C18H14N4O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide

InChI

InChI=1S/C18H14N4O3S2/c23-17-14-9-5-4-8-13(14)15(10-16(17)26-18-19-11-20-21-18)22-27(24,25)12-6-2-1-3-7-12/h1-11,22-23H,(H,19,20,21)

InChI Key

DIHWMXSCKBJTOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC=NN4

solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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